Limonol

Beschreibung

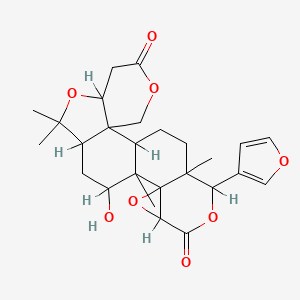

Structure

3D Structure

Eigenschaften

CAS-Nummer |

989-61-7 |

|---|---|

Molekularformel |

C26H32O8 |

Molekulargewicht |

472.5 g/mol |

IUPAC-Name |

(1R,2R,7S,10R,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione |

InChI |

InChI=1S/C26H32O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-17,19-20,27H,5,7,9-10,12H2,1-4H3/t14-,15-,16+,17-,19-,20+,23-,24-,25+,26+/m0/s1 |

InChI-Schlüssel |

ZFIURKZEANVFML-FNTQHQORSA-N |

SMILES |

CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |

Isomerische SMILES |

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)([C@@H](C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C |

Kanonische SMILES |

CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Liminol; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Limonol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the True Identity of Limonol

In the realm of natural product chemistry, precise structural identification is paramount. The compound known as Limonol (CAS 989-61-7) is a prime example of the need for clarity. It is a complex tetranortriterpenoid belonging to the limonoid class of secondary metabolites.[1][2] It is crucial to distinguish this intricate molecule from the monoterpene alcohol geraniol (also sometimes colloquially and incorrectly referred to as "lemonol"), which has a vastly different chemical structure (C10H18O) and biological profile.[3][4] This guide will focus exclusively on the scientifically recognized structure of Limonol (C26H32O8), a compound of significant interest due to its unique chemical architecture and promising biological activities.

Chemical Structure and Properties of Limonol

Limonol is a highly oxygenated and structurally complex natural product. Its systematic IUPAC name is (1R,2R,7S,10R,12R,13S,14R,16S,19R,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione.[5]

The core of Limonol is a tetranortriterpenoid skeleton, which is derived from a triterpene precursor that has lost four carbon atoms.[1][6] A defining feature of limonoids, including Limonol, is the presence of a furan ring, typically at C-17.[6][7] The structure of Limonol is characterized by a high degree of oxidation, featuring multiple ether linkages and lactone rings, which contribute to its conformational rigidity and specific biological interactions.

Key Structural Features:

-

Furan Ring: Attached at C-17, this moiety is characteristic of the limonoid class.

-

Lactone Rings: The presence of lactone functionalities is common in limonoids and contributes to their reactivity.

-

Multiple Chiral Centers: The complex stereochemistry of Limonol is a critical aspect of its structure and biological activity.

-

7α-Oxygenation: Limonol is classified as a 7α-oxygenated limonoid, a specific subgroup with characteristic substitutions on the A-ring of the steroid-like nucleus.

Below is a 2D representation of the chemical structure of Limonol:

Caption: A simplified representation of Limonol's identity.

Physicochemical Properties of Limonol:

| Property | Value | Source |

| Molecular Formula | C26H32O8 | [1][5] |

| Molecular Weight | 472.53 g/mol | [1][5] |

| Appearance | Powder | [1][2] |

| Purity | Typically >95% (Commercially available) | [1] |

| Type of Compound | Triterpenoids (Limonoid) | [1][2] |

Spectroscopic Characterization of Limonol

The elucidation of Limonol's complex structure relies on a combination of modern spectroscopic techniques. For researchers aiming to identify or synthesize this compound, a thorough understanding of its spectral data is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the intricate stereochemistry and connectivity of Limonol. While the original complete assignment for Limonol is found in specialized literature, we can infer the expected signals based on the known structure and data from closely related limonoids.

-

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of Limonol will be complex, with numerous signals in the aliphatic and oxygenated regions. Key expected signals include:

-

Furan Protons: Characteristic signals for the furan ring protons, typically in the downfield region.

-

Methylene and Methine Protons: A complex series of multiplets in the upfield region corresponding to the tetracyclic core.

-

Protons on Oxygen-bearing Carbons: These protons will be deshielded and appear in the mid-field region.

-

Methyl Singlets: Several sharp singlet signals corresponding to the tertiary methyl groups on the core structure.

-

-

¹³C-NMR (Carbon NMR): The ¹³C-NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For Limonol, 26 distinct carbon signals are expected.

-

Carbonyl Carbons: Signals for the lactone carbonyl carbons will be in the highly deshielded region of the spectrum.

-

Furan Carbons: Four signals corresponding to the furan ring carbons.

-

Oxygenated Carbons: Signals for carbons attached to oxygen atoms (ethers, alcohols, lactones) will be in the downfield region.

-

Aliphatic Carbons: A series of signals in the upfield region for the methyl, methylene, and methine carbons of the core structure.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of Limonol, as well as to gain structural information through fragmentation patterns.

-

Molecular Ion Peak: In a high-resolution mass spectrum, Limonol will exhibit a molecular ion peak corresponding to its exact mass (C26H32O8).

-

Fragmentation Pattern: The fragmentation of limonoids in MS is complex. Common fragmentation pathways involve the loss of small neutral molecules such as water, carbon monoxide, and carbon dioxide from the core structure. The furan ring and other substituents can also lead to characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in Limonol.

-

Hydroxyl Group (-OH): A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

Carbonyl Groups (C=O): Strong absorption bands in the region of 1700-1750 cm⁻¹ corresponding to the lactone carbonyl groups.

-

C-O Stretching: Multiple bands in the fingerprint region (around 1000-1300 cm⁻¹) due to the various C-O bonds in the ether and lactone functionalities.

-

C-H Stretching: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

Natural Occurrence and Biosynthesis

Limonol is a secondary metabolite found in plants of the Rutaceae (citrus family) and Meliaceae (mahogany family) families.[1][2] It has been isolated from the seeds of Citrus paradisi (grapefruit) and the bark of Melia azedarach.[2]

The biosynthesis of limonoids is a complex enzymatic process starting from the triterpenoid precursor, tirucallol. Through a series of oxidative and rearrangement reactions, the precursor is modified to form the basic limonoid skeleton. The furan ring is formed from the side chain of the triterpenoid precursor with the loss of four carbon atoms. Further enzymatic modifications, such as hydroxylation and the formation of lactone rings, lead to the diverse array of limonoids, including Limonol.

Caption: Simplified biosynthetic pathway of Limonol.

Biological Activities and Potential Applications

Limonoids as a class have garnered significant attention for their diverse biological activities, and Limonol is no exception.

Inhibition of Heat Shock Protein 90 (Hsp90)

Recent research has identified Limonol and its derivatives as inhibitors of Heat Shock Protein 90 (Hsp90).[8] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and metastasis.[9][10][11] By inhibiting Hsp90, Limonol can induce the degradation of these oncoproteins, making it a promising scaffold for the development of novel anticancer agents.[8]

Caption: General workflow for the isolation of Limonol.

Step-by-Step Methodology:

-

Sample Preparation: Dry the citrus seeds at a controlled temperature to remove moisture and then grind them into a fine powder to increase the surface area for extraction.

-

Defatting: Extract the powdered seeds with a nonpolar solvent like hexane to remove fats and oils, which can interfere with subsequent steps.

-

Extraction: Extract the defatted seed powder with a polar solvent such as methanol or ethanol. This step solubilizes the limonoids.

-

Concentration: Remove the solvent from the extract under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: Partition the crude extract between an organic solvent (e.g., dichloromethane) and water to separate the limonoids from more polar impurities.

-

Chromatographic Separation: Subject the organic phase to column chromatography on silica gel or a reversed-phase material. Elute with a gradient of solvents of increasing polarity to separate the different limonoids.

-

Final Purification: For obtaining high-purity Limonol, further purification using High-Performance Liquid Chromatography (HPLC) may be necessary.

-

Structure Verification: Confirm the identity and purity of the isolated Limonol using the spectroscopic methods outlined in Section 2.

Conclusion

Limonol is a structurally intricate tetranortriterpenoid with significant potential in drug discovery, particularly in the development of Hsp90 inhibitors for cancer therapy. Its complex stereochemistry and functionality present both a challenge and an opportunity for medicinal chemists. A clear understanding of its chemical structure, spectroscopic properties, and biological activities is essential for advancing research in this area. This guide provides a foundational understanding for researchers and drug development professionals working with this fascinating natural product.

References

-

Biopurify. (n.d.). CAS 989-61-7 | Limonol. Retrieved from [Link]

- Singh, A. K., & Kumar, S. (2018). Citrus limonoids: mechanism, function and its metabolic engineering for human health. Fruits, 73(3), 133-148.

- Zhang, Y., & Xu, H. (2017). Recent progress in the chemistry and biology of limonoids. RSC Advances, 7(62), 39069-39091.

-

PubChem. (n.d.). Limonol. National Center for Biotechnology Information. Retrieved from [Link]

- Abdelgaleil, S. A., Hashinaga, F., & Nakatani, M. (2005). Antifungal activity of limonoids from Khaya ivorensis. Pest Management Science, 61(2), 186-190.

- ACS Omega. (2023). Spectroscopic, Biological, and Topological Insights on Lemonol as a Potential Anticancer Agent. ACS Omega, 8(34), 31089–31102.

- Festa, M., et al. (2016). Identification of Limonol Derivatives as Heat Shock Protein 90 (Hsp90) Inhibitors through a Multidisciplinary Approach. Chemistry – A European Journal, 22(37), 13236-13250.

- Tan, Q. G., & Luo, X. D. (2021). Chemical Structures and Biological Activities of Limonoids from the Genus Swietenia (Meliaceae). Molecules, 26(16), 4998.

-

Penntybio. (n.d.). All about Geraniol. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H-and 13 C-NMR data of compound 3. Retrieved from [Link]

-

Karary University. (n.d.). Structure Elucidation. Retrieved from [Link]

- Kikuchi, T., et al. (2022). A Gedunin-Type Limonoid, 7-Deacetoxy-7-Oxogedunin, from Andiroba (Carapa guianensis Aublet) Reduced Intracellular Triglyceride Content and Enhanced Autophagy in HepG2 Cells. Molecules, 27(21), 7380.

- Google Patents. (n.d.). US20070237885A1 - Process for the isolation of limonoid glucosides from citrus.

-

ResearchGate. (2022). Isolation and Bioactivities of Limonoids from Meliaceae Family: A Review. Retrieved from [Link]

-

ResearchGate. (2023). Characterization and Antifungal Activity of Limonoid Constituents Isolated from Meliaceae Plants Melia dubia, Aphanamixis polystachya, and Swietenia macrophylla against Plant Pathogenic Fungi In Vitro. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) Antifungal activity of limonoids from Khaya ivorensis. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of geraniol (1), linalool (2), and citronellol (3). Retrieved from [Link]

-

ResearchGate. (2004). Isolation and purification of closely relatedCitrus limonoid glucosides by flash chromatography. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry and IR Spectroscopy Analysis. Retrieved from [Link]

- Neckers, L., & Workman, P. (2012). Targeting Hsp90: small-molecule inhibitors and their clinical development.

- Alo, J. A. D. (2012). Isolation, purification and partial characterization of a limonoid from calamansi (Citrus madurensis Lour.) peels and dalanghita (Citrus reticulata Blanco) seeds and its larvicidal toxicity against Aedes aegypti L. [Undergraduate thesis, University of the Philippines Los Baños].

- Dai, J., et al. (2011). Meliaceous Limonoids: Chemistry and Biological Activities. Chemical Reviews, 111(11), 7283-7348.

- Kamal, A., et al. (2015). Marine-Derived Compounds as Potential Inhibitors of Hsp90 for Anticancer and Antimicrobial Drug Development: A Comprehensive In Silico Study. Marine Drugs, 13(12), 7385-7406.

-

YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. ChemHelp ASAP. Retrieved from [Link]

- Fico, G., et al. (2021). Gas Chromatography–Mass Spectroscopy (GC–MS) Simultaneous Determination of Limonene, Linalool, and Linalyl Acetate in Rat Plasma Following Transdermal Administration of the Essential Oil of Bergamot Loaded Onto Solid Lipid Nanoparticles (NanoBEO). Phytotherapy Research, 35(1), 488-492.

-

Wikipedia. (n.d.). Geraniol. Retrieved from [Link]

- Benelli, G., et al. (2017). Toxicity of β-citronellol, geraniol and linalool from Pelargonium roseum essential oil against the West Nile and filariasis vector Culex pipiens (Diptera: Culicidae). Parasitology Research, 116(10), 2751-2759.

-

Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

- Zuehlke, A. D., & Johnson, J. L. (2010). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(3), 382-391.

-

LibreTexts Chemistry. (2022, December 28). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Limonene. NIST Chemistry WebBook. Retrieved from [Link]

- Mahato, N., et al. (2022). Bioactive Compounds of Citrus Fruits: A Review of Composition and Health Benefits of Carotenoids, Flavonoids, Limonoids, and Terpenes. Foods, 11(3), 293.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Hodson, D. M., et al. (2020). Complex scaffold remodeling in plant triterpene biosynthesis. Science, 369(6509), 1373-1378.

-

Medify. (n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]

- Kaur, A., & Kaur, S. (2017). Limonoids as an effective Anticancer Agent: A Review. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(4), 211-217.

-

Medify. (n.d.). Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6). Retrieved from [Link]

Sources

- 1. Mass spectrometry and tandem mass spectrometry of citrus limonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. uni-saarland.de [uni-saarland.de]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. scielo.br [scielo.br]

An In-depth Technical Guide to the Discovery, Origin, and Core Characteristics of Limonol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Limonol (CAS 989-61-7), a highly oxygenated tetranortriterpenoid with the chemical formula C26H32O8, represents a significant member of the limonoid class of natural products.[1][2][3][4] First identified in the early 1980s, this complex phytochemical is primarily found in the plant families Rutaceae and Meliaceae, notably within the seeds of Citrus paradisi (grapefruit) and the bark of Melia azedarach.[4][5] The intricate molecular architecture of Limonol, featuring a characteristic furan ring and multiple oxygen-containing functional groups, has positioned it and related limonoids as subjects of intensive research.[6][7] This guide provides a comprehensive overview of the discovery and origin of Limonol, details its structural elucidation through established analytical methodologies, and explores its potential therapeutic applications, with a focus on its role as a potential anticancer agent. The document further outlines detailed protocols for the isolation, purification, and characterization of Limonol, offering a foundational resource for its further investigation and development.

Discovery and Origin of Limonol

Limonol was first described in scientific literature as part of a 1982 study by Bennett and Hasegawa, published in the journal Phytochemistry. This seminal work focused on the characterization of 7α-Oxygenated limonoids from the Rutaceae family. While the paper covers a class of related compounds, it lays the groundwork for the identification of this specific tetranortriterpenoid.

Limonoids as a class are secondary metabolites predominantly found in the Meliaceae and Rutaceae plant families.[6][8] The name "limonoid" itself is derived from limonin, the first such compound identified as a bitter principle in citrus seeds in 1841.[9] These compounds are biosynthesized from a triterpenoid precursor, which undergoes a series of oxidative modifications and rearrangements to form the characteristic furanolactone core structure.[10]

The primary natural sources of Limonol are the seeds of grapefruit (Citrus paradisi) and the bark of the chinaberry tree (Melia azedarach).[4][5] Its presence in these distinct botanical sources highlights the conserved biosynthetic pathways for complex terpenoids in these plant families.

Table 1: Key Physicochemical Properties of Limonol

| Property | Value | Source |

| CAS Number | 989-61-7 | [1][2][3][4] |

| Molecular Formula | C26H32O8 | [1][2] |

| Molecular Weight | 472.53 g/mol | [1][2] |

| Class | Triterpenoid, Limonoid | [1] |

| Appearance | Powder | [1] |

| Purity | 95% - 99% | [1] |

Structural Elucidation and Characterization

The determination of the complex three-dimensional structure of Limonol relies on a combination of spectroscopic and spectrometric techniques. These methods are essential for confirming the identity and purity of the isolated compound.

Spectroscopic and Spectrometric Analysis

The primary techniques for the structural elucidation of Limonol and related limonoids include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule.[11] ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the complete bonding network.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of Limonol.[12] Fragmentation patterns observed in techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) provide valuable information about the structural motifs within the molecule.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, such as carbonyls (from lactones and ketones), hydroxyl groups, and the characteristic furan ring.

Chromatographic Methods for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for the purification and quantitative analysis of Limonol.[9] Reversed-phase HPLC, often coupled with a UV detector set to 210 nm, is a standard technique for separating Limonol from other closely related limonoids present in crude extracts.[9][13] The identity of the compound is confirmed by comparing its retention time with that of a purified standard. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing a powerful tool for the identification and quantification of Limonol in complex mixtures.[12]

Biological Activity and Therapeutic Potential

While direct studies on the biological activity of Limonol (CAS 989-61-7) are limited, a substantial body of research on structurally similar citrus limonoids provides a strong basis for its potential therapeutic applications, particularly in oncology.

Anticancer Activity and Mechanism of Action

Citrus limonoids, as a class, have demonstrated significant anticancer properties in numerous preclinical studies.[3][14] They have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, pancreas, and neuroblastoma.[1][2][4]

The primary mechanism by which limonoids exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1][2][4] Key molecular events associated with limonoid-induced apoptosis include:

-

Activation of Caspases: Limonoids have been shown to activate key executioner caspases, such as caspase-3 and caspase-7, which are central to the apoptotic cascade.[2][3]

-

Modulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increase in the Bax/Bcl-2 ratio, which favors apoptosis.[1][4]

-

Cell Cycle Arrest: Some limonoids can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[4]

-

Anti-inflammatory Effects: Limonoids have also been observed to exhibit anti-inflammatory activity by downregulating the expression of pro-inflammatory mediators such as COX-2 and NF-κB, which are often implicated in cancer progression.[1]

Given its structural similarity to other well-studied anticancer limonoids like limonin and nomilin, it is highly probable that Limonol shares these mechanisms of action.

Figure 1: A simplified diagram illustrating the proposed intrinsic apoptosis pathway induced by citrus limonoids in cancer cells.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and analysis of Limonol from its natural sources. These protocols are based on established procedures for limonoid extraction and analysis.

Isolation of Limonol from Citrus paradisi Seeds

This protocol outlines a standard procedure for the extraction and initial purification of Limonol from grapefruit seeds.

Step-by-Step Methodology:

-

Seed Preparation: Obtain dried Citrus paradisi seeds and grind them into a fine powder using a laboratory mill.

-

Defatting: Perform a Soxhlet extraction of the seed powder with hexane for approximately 24 hours to remove fatty acids and other nonpolar compounds.[8]

-

Limonoid Extraction: Air-dry the defatted seed powder and then subject it to a second Soxhlet extraction using a polar solvent such as ethanol or methanol for 8-12 hours.[8]

-

Concentration: Evaporate the polar solvent from the extract under reduced pressure using a rotary evaporator to yield a crude limonoid-rich extract.

-

Initial Purification (Column Chromatography):

-

Prepare a silica gel 60 column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the dissolved extract onto the silica gel column.

-

Elute the column with a gradient of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate).[6]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing Limonol.

-

Combine the Limonol-containing fractions and evaporate the solvent.

-

Figure 2: Workflow for the isolation and purification of Limonol from citrus seeds.

HPLC Analysis of Limonol

This protocol describes a typical HPLC method for the quantitative analysis of Limonol.[9]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of purified Limonol of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the purified sample or extract in the mobile phase and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of Limonol in the samples by comparing their peak areas to the calibration curve.

Future Directions and Conclusion

Limonol, a complex tetranortriterpenoid from citrus and other plants, represents a promising scaffold for further investigation in drug discovery. While the broader class of limonoids has demonstrated significant anticancer potential through the induction of apoptosis, specific studies on Limonol (CAS 989-61-7) are needed to fully elucidate its pharmacological profile and mechanism of action. The protocols detailed in this guide provide a robust framework for the isolation, purification, and characterization of Limonol, enabling researchers to conduct these much-needed investigations. Future research should focus on in-depth in vitro and in vivo studies to confirm its bioactivity, explore its potential synergistic effects with existing chemotherapeutic agents, and optimize its extraction and purification for potential large-scale production. The continued exploration of this and other limonoids holds significant promise for the development of novel, naturally-derived therapeutic agents.

References

- Bai, J., et al. (2016). Variation in limonin and nomilin content in citrus fruits of eight varieties determined by modified HPLC. Journal of the Korean Society for Applied Biological Chemistry, 59(4), 555-562.

- Tian, Q., et al. (2003). Identifying citrus limonoid aglycones by HPLC-EI/MS and HPLC-APCI/MS techniques. Rapid Communications in Mass Spectrometry, 17(22), 2517-2524.

-

Biopurify. (n.d.). Limonol | CAS 989-61-7. Retrieved from [Link]

-

ChemFarm. (n.d.). Limonol Supplier | CAS 989-61-7. Retrieved from [Link]

-

LookChemicals. (n.d.). 989-61-7,LIMONOL. Retrieved from [Link]

-

ScreenLib. (n.d.). Limonol | CAS 989-61-7. Retrieved from [Link]

- Chidambara Murthy, K.N., et al. (2020). Citrus limonoids induce apoptosis and inhibit proliferation of pancreatic cancer cells. Food & Function, 11(12), 10568-10579.

- Vanamala, J., et al. (2007). An improved HPLC method for the analysis of citrus limonoids in culture media.

- Gualdani, R., et al. (2016). The Chemistry and Pharmacology of Citrus Limonoids. Molecules, 21(11), 1530.

- Hasegawa, S., et al. (1980). Metabolism of limonoids via a deoxylimonoid pathway in Citrus. Phytochemistry, 19(7), 1445-1447.

- Patil, B.S., et al. (2007). Process for the isolation of limonoid glucosides from citrus. U.S.

- Roy, A., & Saraf, S. (2006). Limonoids: overview of significant bioactive triterpenes distributed in plants kingdom. Biological & Pharmaceutical Bulletin, 29(2), 191-201.

- Shi, Y.S., et al. (2020). Limonoids from Citrus: Chemistry, anti-tumor potential, and other bioactivities. Journal of Functional Foods, 75, 104213.

- Poulose, S.M., et al. (2005). Citrus limonoids induce apoptosis in human neuroblastoma cells and have radical scavenging activity. The Journal of Nutrition, 135(4), 870-877.

- Tian, Q., et al. (2001). Differential inhibition of human cancer cell proliferation by citrus limonoids. Nutrition and Cancer, 40(2), 180-184.

- Harris, E.D., et al. (2007). CITRUS LIMONOIDS ARE UNIQUE AND EFFECTIVE ANTICANCER AGENTS. Acta Horticulturae, (744), 115-122.

- Singh, I.P., & Roy, A. (2011). Meliaceous Limonoids: Chemistry and Biological Activities. Chemical Reviews, 111(11), 6438-6496.

- Patel, K., et al. (2018). Limonoids as an effective Anticancer Agent: A Review. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 284-289.

- da Silva, T.R., & da Silva, A.J.R. (2023). Chemical profile of persian lime seeds (Citrus Limettioides T.): Focus on limonoids and polyphenols. Anais da Academia Brasileira de Ciências, 95(suppl 2).

-

PubChem. (n.d.). Deacetylnomilin. Retrieved from [Link]

- Berhow, M.A., et al. (2000). Limonoids and the Chemotaxonomy of Citrus and the Rutaceae Family. In: Citrus Limonoids: Functional Chemicals in Agriculture and Foods. ACS Symposium Series, vol 758. American Chemical Society.

- Mulani, F.A., et al. (2021). Chemistry and Biology of Novel Meliaceae Limonoids. ChemRxiv.

- Breksa, A.P., & Manners, G.D. (2006). Determination of Citrus Limonoid Glucosides by High Performance Liquid Chromatography Coupled to Post-Column Reaction with Ehrlich's Reagent.

- Salangad, O.B. (2011). Limonoids from selected local citrus fruits : quantification, isolation, characterization, and evaluation of their phase II enzyme-inducing and anti-inflammatory activities. [Master's thesis, De La Salle University].

- Vikram, A., et al. (2010). Grapefruit bioactive limonoids modulate E. coli O157:H7 TTSS and biofilm. International Journal of Food Microbiology, 140(2-3), 136-142.

- Breksa, A.P., et al. (2015). Determination of Citrus Limonoid Glucosides by High Performance Liquid Chromatography Coupled to Post-Column Reaction with Ehrlich's Reagent. Molecules, 20(5), 8566-8576.

- Zhang, J., et al. (2017). Extraction, identification, and antioxidant property evaluation of limonin from pummelo seeds. Journal of Food and Drug Analysis, 25(4), 965-973.

- Raman, G., et al. (2005). Isolation and purification of closely relatedCitrus limonoid glucosides by flash chromatography.

- Liu, Y., et al. (2012). Extraction of Limonin from Orange ( Citrus reticulata Blanco) Seeds by the Flash Extraction Method. Food Science and Technology Research, 18(5), 735-740.

- Okhale, S.E., et al. (2012). Full 1 H NMR Spectra of 7-deacetoxy-7α-hydroxygedunin.

- Metwally, A.M., et al. (2010). 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz).

- Budiyanto, A., et al. (2022). 13 C NMR data of compounds 7 and 8 (δ in ppm, 125 MHz, CD 3 OD) a.

- Al-Ostoot, F.H., et al. (2022). Expanded views of ¹H NMR spectra of compounds 7a, 7b and 9 in the methine group region.

- Zovko-Končić, M., & Kremer, D. (2018). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Analytical Techniques. IntechOpen.

- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, D2O, predicted) (NP0000635). Retrieved from [Link]

- Chen, C.T., et al. (2005). General. 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz.

- Nebo, L., et al. (2015). Phytotoxicity of Triterpenes and Limonoids from the Rutaceae and Meliaceae. 5α,6β,8α,12α-Tetrahydro-28-norisotoonafolin – a Potent Phytotoxin from Toona ciliata.

- Tang, C., et al. (2012). Histone deacetylase inhibitors enhance the anticancer activity of nutlin-3 and induce p53 hyperacetylation and downregulation of MDM2 and MDM4 gene expression. Cancer Chemotherapy and Pharmacology, 69(4), 929-938.

- Marks, P.A., et al. (2004). Clinical development of histone deacetylase inhibitors as anticancer agents. Clinical Cancer Research, 10(9), 2961-2965.

- Singh, A.K., et al. (2013). Systematic synthetic study of four diastereomerically distinct limonene-1,2-diols and their corresponding cyclic carbonates. Beilstein Journal of Organic Chemistry, 9, 1346-1353.

Sources

- 1. Citrus limonoids induce apoptosis and inhibit the proliferation of pancreatic cancer cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. Citrus limonoids induce apoptosis in human neuroblastoma cells and have radical scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. revues.cirad.fr [revues.cirad.fr]

- 5. mdpi.com [mdpi.com]

- 6. "Limonoids from selected local citrus fruits : quantification, isolatio" by Oliver B. Salangad [ukdr.uplb.edu.ph]

- 7. chemrxiv.org [chemrxiv.org]

- 8. US20070237885A1 - Process for the isolation of limonoid glucosides from citrus - Google Patents [patents.google.com]

- 9. Variation in limonin and nomilin content in citrus fruits of eight varieties determined by modified HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. semanticscholar.org [semanticscholar.org]

- 13. An improved HPLC method for the analysis of citrus limonoids in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rjpdft.com [rjpdft.com]

Limonol mechanism of action

A Technical Guide to the Cellular and Molecular Mechanisms of Limonene

Abstract

Limonene, a monocyclic monoterpene predominantly found in the peels of citrus fruits, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning limonene's therapeutic potential, with a focus on its anticancer, anti-inflammatory, and metabolic regulatory effects. We will delve into the specific signaling pathways modulated by limonene, present quantitative data from key studies, and provide detailed experimental protocols for researchers investigating its bioactivities. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of limonene's mechanism of action.

Introduction: Limonene as a Pleiotropic Bioactive Compound

D-limonene, the primary isomer of limonene, is recognized as a Generally Recognized as Safe (GRAS) substance by the U.S. Food and Drug Administration.[2] Beyond its use as a flavoring agent and in fragrances, a growing body of preclinical evidence highlights its potential as a chemopreventive, chemotherapeutic, and anti-inflammatory agent.[1][3] Limonene's mechanism of action is multifaceted, involving the modulation of numerous cellular signaling pathways that are often dysregulated in chronic diseases.[4] Its ability to influence processes such as apoptosis, cell cycle progression, inflammation, and oxidative stress makes it a compelling subject for translational research.[1][4]

Anticancer Mechanisms of Action

Limonene exhibits potent anticancer activity across a range of cancer types, including breast, colon, lung, and skin cancers.[3][5] Its antitumor effects are not attributed to a single mechanism but rather to a coordinated influence on multiple critical cellular pathways.

Induction of Apoptosis

A primary mechanism by which limonene exerts its anticancer effects is through the induction of apoptosis, or programmed cell death.[1][6] Studies have consistently shown that limonene can trigger apoptosis in cancer cells while leaving healthy cells relatively unharmed.[1] This selective cytotoxicity is a highly desirable trait for a potential anticancer agent.

The apoptotic cascade initiated by limonene primarily involves the intrinsic (mitochondrial) pathway. Key molecular events include:

-

Modulation of Bcl-2 Family Proteins: Limonene treatment has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[2][4] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability.[2]

-

Cytochrome c Release: The increased mitochondrial permeability leads to the release of cytochrome c from the mitochondria into the cytosol.[2][4]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. Specifically, limonene has been shown to activate caspase-9 (an initiator caspase) and caspase-3 (an effector caspase).[2][7]

-

PARP Cleavage: Activated caspase-3 proceeds to cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][8]

Cell Cycle Arrest

In addition to inducing apoptosis, limonene can inhibit cancer cell proliferation by causing cell cycle arrest. Some studies have indicated that d-limonene can induce a G2/M phase arrest in breast cancer cells, which is associated with the deregulation of the Cyclin B1/CDK1 complex.[3]

Inhibition of Pro-Survival Signaling Pathways

Limonene's anticancer activity is also linked to its ability to inhibit key signaling pathways that promote cancer cell survival and proliferation.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and is often hyperactivated in cancer. Limonene has been demonstrated to suppress the phosphorylation, and thus the activation, of Akt.[2][7] This inactivation of Akt prevents the downstream phosphorylation and inhibition of pro-apoptotic proteins, thereby promoting cell death.[9]

-

Ras/Raf/MEK/ERK Pathway: The Ras signaling pathway is another critical regulator of cell proliferation and is frequently mutated in human cancers.[10] Limonene and its metabolites have been shown to inhibit the post-translational modification (prenylation) of Ras proteins, which is essential for their membrane localization and activation.[11][12] By inhibiting Ras farnesylation, limonene can block the downstream activation of the Raf/MEK/ERK signaling cascade, leading to reduced cell proliferation.[11][13]

Diagram: Limonene's Pro-Apoptotic and Anti-Proliferative Signaling

Caption: Limonene induces apoptosis and inhibits proliferation.

Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[14] Limonene has demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[1][15]

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes.[16] Limonene has been shown to inhibit the activation of the NF-κB pathway.[16][17][18] This is achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[16] By inhibiting NF-κB activation, limonene reduces the production of pro-inflammatory cytokines such as:

Modulation of MAPK Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, also play a crucial role in regulating inflammation.[16][20] Limonene can suppress the phosphorylation and activation of these MAPK pathways in response to inflammatory stimuli.[16][20] This inhibition further contributes to the reduced expression of pro-inflammatory mediators.[16]

Reduction of Inflammatory Enzymes

Limonene also exerts its anti-inflammatory effects by downregulating the expression of key enzymes involved in the inflammatory process:

-

Inducible Nitric Oxide Synthase (iNOS): Limonene can decrease the expression of iNOS, leading to reduced production of nitric oxide (NO), a potent inflammatory mediator.[5]

-

Cyclooxygenase-2 (COX-2): By inhibiting COX-2 expression, limonene can reduce the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5]

Diagram: Limonene's Anti-Inflammatory Signaling Pathway

Caption: Limonene inhibits key inflammatory signaling pathways.

Metabolic Regulation

Emerging evidence suggests that limonene may play a role in regulating metabolic processes, with potential benefits for conditions like obesity and metabolic syndrome.[21][22]

Activation of AMPK Signaling

AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. A recent study demonstrated that limonene can activate the AMPK signaling pathway in adipocytes.[23] This activation leads to:

-

Inhibition of Adipogenesis: Activated AMPK can suppress the expression of key adipogenic transcription factors like PPARγ and C/EBPα, thereby inhibiting the differentiation of pre-adipocytes into mature fat cells.[24]

-

Reduced Lipogenesis: AMPK activation also leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[24]

Improvement in Insulin Resistance and Glucose Metabolism

In animal models of high-fat diet-induced metabolic syndrome, dietary supplementation with d-limonene has been shown to improve insulin resistance and alleviate liver injury.[22][25] It has been observed to reduce fasting blood glucose and plasma insulin levels.[22] Additionally, some studies suggest limonene may help reduce triglycerides and increase "good" cholesterol levels.[14]

Experimental Protocols

To facilitate further research into the mechanisms of limonene, this section provides standardized protocols for key in vitro assays.

Protocol: Western Blot Analysis for Apoptosis Markers

Objective: To determine the effect of limonene on the expression of key apoptotic proteins (Bcl-2, Bax, Cleaved Caspase-3, and PARP) in cancer cells.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., LS174T human colon cancer cells) in 6-well plates and allow them to adhere overnight.[2] Treat cells with varying concentrations of d-limonene (e.g., 0, 0.2, 0.4, 0.6 mM) for 48 hours.[2]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Protocol: NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize the effect of limonene on the nuclear translocation of NF-κB p65 subunit in response to an inflammatory stimulus.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) on glass coverslips in a 24-well plate. Pre-treat cells with limonene for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

-

Nuclear Staining and Mounting:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Microscopy: Visualize the cells using a fluorescence microscope. In untreated or limonene-treated cells, NF-κB p65 staining will be predominantly cytoplasmic. In LPS-stimulated cells, staining will be nuclear. In cells pre-treated with limonene before LPS stimulation, staining should remain largely cytoplasmic, demonstrating inhibition of translocation.

Quantitative Data Summary

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| Cell Viability (IC50) | Caco-2 (Colon Cancer) | D-limonene (24h) | 18.6 µM | [26] |

| Apoptosis Induction | LS174T (Colon Cancer) | 0.6 mM D-limonene (48h) | Significant increase in cleaved caspase-3 and -9 | [2][7] |

| Bax/Bcl-2 Ratio | Lung Cancer Cells | D-limonene | Increased ratio, favoring apoptosis | [8] |

| Akt Phosphorylation | LS174T (Colon Cancer) | D-limonene | Dose-dependent decrease in p-Akt (Ser473) | [2][7] |

| Pro-inflammatory Cytokines | LPS-induced mice | Limonene pre-treatment | Significant reduction in TNF-α, IL-1β, IL-6 in BALF | [16] |

| NF-κB Activation | LPS-induced ALI model | Limonene | Blocked phosphorylation of IκBα and NF-κB p65 | [16] |

| AMPK Activation | 3T3-L1 Adipocytes | 0.05-0.4 mg/mL Limonene | Significant increase in p-AMPK/AMPK ratio | [24] |

Conclusion and Future Directions

Limonene demonstrates a remarkable breadth of biological activity, underpinned by its ability to modulate multiple, interconnected signaling pathways crucial for cellular homeostasis. Its capacity to induce apoptosis and inhibit proliferation in cancer cells, suppress key inflammatory cascades, and regulate metabolic processes highlights its significant therapeutic potential. The convergence of its effects on pathways like PI3K/Akt, Ras/ERK, and NF-κB suggests a pleiotropic mechanism of action that could be advantageous in treating complex, multifactorial diseases.

Future research should focus on well-designed clinical trials to translate these promising preclinical findings into therapeutic applications for human diseases. Further investigation into the synergistic effects of limonene with existing chemotherapeutic and anti-inflammatory drugs could also open new avenues for combination therapies, potentially enhancing efficacy and reducing toxicity.

References

-

Chaudhary, S. C., Siddiqui, M. S., Athar, M., & Alam, M. S. (2012). D-Limonene modulates inflammation, oxidative stress and Ras-ERK pathway to inhibit murine skin tumorigenesis. Human & Experimental Toxicology, 31(8), 798–811. [Link]

- Crowell, P. L., & Gould, M. N. (1994). Chemoprevention of mammary tumorigenesis by monoterpenes. Cancer Chemotherapy and Pharmacology, 34(3), 231–236.

- d'Alessio, P. A., Ostan, R., Bisson, J. F., & Bene, M. C. (2013). Oral administration of d-limonene controls asthma in a BALB/c mouse model. Planta Medica, 79(1), 19–23.

- Del Toro-Arreola, S., Flores-Torales, E., Torres-Lozano, C., Del Toro-Arreola, A., Tostado-Pelayo, K., Ramirez-Duenas, M. G., & Daneri-Navarro, A. (2005). Effect of D-limonene on immune response in BALB/c mice with lymphoma. International Immunopharmacology, 5(5), 829–838.

-

Kummer, R., Ferreira, F. S., Faria, T. de J., Cuman, R. K. N., & Bersani-Amado, C. A. (2013). Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury. Inflammation, 36(2), 501–511. [Link]

-

Lu, X. G., Liu, Z. J., Wu, Z. G., & Wang, J. W. (2018). d-limonene exhibits antitumor activity by inducing autophagy and apoptosis in lung cancer. OncoTargets and Therapy, 11, 1833–1847. [Link]

- Murali, R., Karthikeyan, A., & Saravanan, R. (2013). Protective effects of D-limonene on lipid peroxidation and antioxidant enzymes in streptozotocin-induced diabetic rats. Basic & Clinical Pharmacology & Toxicology, 112(3), 175–181.

-

Park, H. M., Lee, J. H., Yaoyao, J., Park, H. J., & Lee, S. K. (2011). Limonene, a natural cyclic terpene, is an agonistic ligand for adenosine A(2A) receptors. Biochemical and Biophysical Research Communications, 404(1), 345–348. [Link]

- Rabi, T., & Bishayee, A. (2009). Terpenoids and breast cancer chemoprevention.

-

S. K. (2013). Induction of apoptosis by D-limonene is mediated by inactivation of Akt in LS174T human colon cancer cells. Oncology Reports, 29(1), 349–354. [Link]

-

Singh, A. K., El-Khatib, R., & Singh, R. P. (2023). D-Limonene Promotes Anti-Obesity in 3T3-L1 Adipocytes and High-Calorie Diet-Induced Obese Rats by Activating the AMPK Signaling Pathway. Nutrients, 15(2), 267. [Link]

- Sun, J. (2007). D-Limonene: safety and clinical applications.

-

Yu, L., Yan, J., & Sun, Z. (2017). D-limonene exhibits anti-inflammatory and antioxidant properties in an ulcerative colitis rat model via regulation of iNOS, COX-2, PGE2 and ERK signaling pathways. Molecular Medicine Reports, 15(4), 2339–2346. [Link]

Sources

- 1. What is the mechanism of Limonene? [synapse.patsnap.com]

- 2. Oncology Reports [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Limonene in Neoplasms and Non-Neoplastic Diseases [mdpi.com]

- 5. Molecular Medicine Reports [spandidos-publications.com]

- 6. Mechanism of Action of Limonene in Tumor Cells: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of apoptosis by D-limonene is mediated by inactivation of Akt in LS174T human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-limonene exhibits antitumor activity by inducing autophagy and apoptosis in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-limonene: A Possible Role In Cancer Chemoprevention And Therapy [flipper.diff.org]

- 10. Natural Products Attenuating Biosynthesis, Processing, and Activity of Ras Oncoproteins: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. Are There Health Benefits to Taking Limonene? Pros and Cons, Dosage Amount, and More [webmd.com]

- 15. What is Limonene used for? [synapse.patsnap.com]

- 16. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | D-Limonene Is a Potential Monoterpene to Inhibit PI3K/Akt/IKK-α/NF-κB p65 Signaling Pathway in Coronavirus Disease 2019 Pulmonary Fibrosis [frontiersin.org]

- 18. "Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury" by Sarmed H. Kathem, Yasameen Sh. Nasrawi et al. [digitalcommons.chapman.edu]

- 19. D-Limonene mitigate myocardial injury in rats through MAPK/ERK/NF-κB pathway inhibition [kjpp.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. myAir - Smart-food - Stressless Routine [myair.ai]

- 22. Dietary d-limonene alleviates insulin resistance and oxidative stress-induced liver injury in high-fat diet and L-NAME-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. D-Limonene Promotes Anti-Obesity in 3T3-L1 Adipocytes and High-Calorie Diet-Induced Obese Rats by Activating the AMPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. D-Limonene Exhibits Antiproliferative Activity Against Human Colorectal Adenocarcinoma (Caco-2) Cells via Regulation of Inflammatory and Apoptotic Pathways [mdpi.com]

Limonol biological activity and properties

Technical Guide: Limonol (7 -Limonol) – Biological Activity, Synthesis, and Therapeutic Potential

Executive Summary

Limonol (CAS: 989-61-7) is a triterpenoid limonoid derived primarily from the reduction of the C7 ketone group of Limonin . While often overshadowed by its parent compound, Limonol has emerged as a critical pharmacophore in drug discovery, particularly as a scaffold for Heat Shock Protein 90 (Hsp90) inhibitors and as an antimicrobial agent. This guide delineates the physicochemical properties, validated extraction/synthesis protocols, and molecular mechanisms of Limonol, distinguishing it from other citrus limonoids.

Part 1: Chemical Identity & Physicochemical Profile[1]

Limonol is chemically defined as 7

Chemical Specifications

| Property | Specification |

| IUPAC Name | (4aS,6aS,8R,8aS,8bR,9aS,12S,12aS,14aR,14bR)-12-(Furan-3-yl)-8-hydroxy-6,6,8a,12a-tetramethyldodecahydro-1H,3H-oxireno[2,3-d]pyrano[4',3':3,3a]isobenzofuro[5,4-f]isochromene-3,6,13(5aH)-trione (Derivative naming varies) |

| Common Name | Limonol; 7 |

| CAS Number | 989-61-7 |

| Molecular Formula | C |

| Molecular Weight | 472.53 g/mol |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), DMSO, Ethyl Acetate.[1][2][3][4][5] Poorly soluble in water. |

| Melting Point | 318–320 °C |

| Appearance | White crystalline powder |

Structural Significance

The reduction of the C-7 ketone to a hydroxyl group (C-7-OH) is the defining feature of Limonol. This modification:

-

Increases Polarity: Slightly higher polarity than Limonin, affecting cellular permeability.

-

Chemical Reactivity: The C-7 hydroxyl serves as a nucleophilic handle for semi-synthetic modifications (e.g., esterification to create Hsp90 inhibitors).

Part 2: Biosynthesis & Production Protocols

Limonol occurs naturally in Citrus seeds (e.g., Citrus paradisi, Citrus aurantium) but is most efficiently produced via semi-synthesis from Limonin or bacterial biotransformation.

Semi-Synthetic Production (Standard Laboratory Protocol)

This protocol yields high-purity Limonol by reducing the abundant precursor Limonin.

Reagents: Limonin (extracted from citrus seeds), Sodium Borohydride (NaBH

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 g of Limonin in 50 mL of Methanol/DCM (1:1 v/v) in a round-bottom flask.

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add NaBH

(2.0 equivalents) over 15 minutes. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: DCM/Acetone 9:1).

-

Quenching: Quench the reaction with 10 mL of 1N HCl.

-

Extraction: Evaporate methanol. Extract the aqueous residue with DCM (3 x 50 mL).

-

Purification: Wash combined organic layers with brine, dry over anhydrous Na

SO

Natural Extraction Workflow

For researchers isolating Limonol directly from biomass (e.g., Grapefruit seeds).

Figure 1: Isolation workflow for Limonol from Citrus seeds.[2][6] Note that Limonin is the major product; Limonol requires careful chromatographic separation.

Part 3: Biological Activity & Mechanisms[9]

Limonol exhibits a distinct pharmacological profile compared to Limonin, driven by its C-7 hydroxyl group.

Hsp90 Inhibition (Anticancer Potential)

Limonol and its derivatives have been identified as scaffolds for inhibiting Heat Shock Protein 90 (Hsp90) , a chaperone protein critical for tumor cell survival.

-

Mechanism: The triterpenoid core mimics the binding of native substrates or ATP in the N-terminal domain of Hsp90.

-

Effect: Inhibition leads to the degradation of Hsp90 client proteins (e.g., Akt, HER2), inducing apoptosis in cancer cells.

-

Data: Docking studies suggest Limonol derivatives bind effectively to the ATP-binding pocket of Hsp90

.

Antimicrobial & Antifungal Activity

Limonol demonstrates broad-spectrum activity against pathogens, often outperforming Limonin in specific strains due to altered membrane penetration.

-

Bacteria: Active against Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa.[7]

-

Fungi: Significant inhibition of Puccinia arachidis (Groundnut rust).

Mechanistic Pathway Visualization

Figure 2: Proposed mechanism of Limonol-mediated cytotoxicity via the Hsp90 chaperone pathway.

Part 4: Experimental Framework for Researchers

Validated Hsp90 Inhibition Assay

To verify Limonol activity in vitro:

-

Assay Type: Fluorescence Polarization (FP) or Colorimetric ATPase assay.

-

Reagents: Recombinant Yeast/Human Hsp90, Geldanamycin (Positive Control), ATP.

-

Procedure:

-

Incubate Hsp90 (50 nM) with Limonol (0.1 - 100

M) for 30 min at 37°C. -

Add ATP substrate.

-

Measure inorganic phosphate release (ATPase activity) or displacement of fluorescent tracer.

-

Expectation: Dose-dependent reduction in ATPase activity.

-

Antimicrobial MIC Determination

-

Method: Broth Microdilution (CLSI Standards).

-

Media: Mueller-Hinton Broth.

-

Inoculum:

CFU/mL. -

Endpoint: Lowest concentration showing no visible growth after 24h.

Part 5: Therapeutic Potential & Future Directions

Structure-Activity Relationship (SAR)

The C-7 hydroxyl group of Limonol is a versatile "hook" for medicinal chemistry.

-

Esterification: Converting C-7-OH to esters (e.g., 7

-limonyl acetate) often enhances lipophilicity and Hsp90 binding affinity. -

Ring Rearrangement: Acidic treatment of Limonol can trigger A-ring rearrangements, yielding novel scaffolds with altered cytotoxicity profiles.

Challenges

-

Bioavailability: Like most triterpenoids, Limonol has poor aqueous solubility. Formulation strategies (nano-emulsions, liposomes) are required for in vivo efficacy.

-

Selectivity: Distinguishing between Hsp90 isoforms (

vs

References

-

Bennett, R. D., & Hasegawa, S. (1982).[2] 7

-Oxygenated limonoids from the Rutaceae. Phytochemistry. Link -

Manners, G. D. (2007). Citrus Limonoids: Analysis, Bioactivity, and Biomedical Prospects. Journal of Agricultural and Food Chemistry. Link

-

Roy, A., & Saraf, S. (2006).[8] Limonoids: Overview of Significant Bioactive Triterpenoids Distributed in Plants Kingdom. Biological & Pharmaceutical Bulletin. Link

-

Ambrozin, A. R. P., et al. (2006). Limonoids from Meliaceae and Rutaceae: Chemical Structures and Biological Activities. Química Nova. Link

-

Gordaliza, M. (2007). Natural products as leads to antitumor drugs.[9] Clinical and Translational Oncology. Link

Sources

- 1. molcore.com [molcore.com]

- 2. LIMONOL | 989-61-7 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Limonol | CAS:989-61-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. mdpi.com [mdpi.com]

- 6. "Isolation, purification and partial characterization of a limonoid fro" by Judy Anne D. Alo [ukdr.uplb.edu.ph]

- 7. Limonol | CymitQuimica [cymitquimica.com]

- 8. revues.cirad.fr [revues.cirad.fr]

- 9. researchgate.net [researchgate.net]

Technical Guide: Translational Pharmacology of Limonoids (Limonin & Limonol)

The following technical guide provides an in-depth analysis of Limonol (and its parent compound Limonin ), focusing on the critical translational gap between in vitro efficacy and in vivo bioavailability.

Executive Summary

Limonol (a derivative of Limonin) and Limonin (the primary limonoid aglycone in Citrus) represent a class of highly oxygenated triterpenoids with potent in vitro bioactivity but challenging in vivo pharmacokinetics. While in vitro assays consistently demonstrate antineoplastic, anti-inflammatory, and neuroprotective properties at micromolar concentrations (10–50 µM), in vivo studies reveal a "Bioavailability Wall"—where plasma concentrations rarely exceed 1 µM due to poor solubility, P-glycoprotein (P-gp) efflux, and rapid hepatic metabolism.

This guide analyzes the mechanistic dichotomy between the controlled environment of cell culture and the complex biological system, providing protocols to bridge this gap.

Chemical Disambiguation:

Limonin (C₂₆H₃₀O₈): The parent dilactone limonoid; bitter; primary research subject.

Limonol (C₂₆H₃₂O₈): The C-7 reduced derivative (7-hydrolimonin); non-bitter; often a metabolite or semi-synthetic derivative.

Lemonol: A common synonym for Geraniol (monoterpene). This guide excludes Geraniol.[1][2][3][4][5][6][7][8]

Chemical Identity & Physicochemical Barriers

The translational failure of limonoids often stems from their physicochemical properties.

| Property | Limonin | Limonol | Impact on Bioavailability |

| Molecular Weight | 470.52 g/mol | ~472.5 g/mol | High MW limits passive diffusion. |

| LogP (Lipophilicity) | ~2.5–3.0 | Slightly lower | Moderate lipophilicity, but crystalline lattice energy is high. |

| Solubility (Water) | < 5 µg/mL | Low | Rate-limiting step for absorption (Class IV BCS). |

| Structural Feature | C-7 Ketone | C-7 Hydroxyl | The ketone reduction (Limonol) alters receptor binding affinity. |

In Vitro Mechanisms: The "Ideal" Scenario

In cell-based assays, Limonol and Limonin exhibit pleiotropic effects. The direct exposure of cells to solubilized compounds (usually in DMSO) bypasses absorption barriers, yielding robust data.

Core Signaling Pathways

-

Apoptosis Induction (Oncology): Limonoids upregulate Bax and downregulate Bcl-2 , triggering mitochondrial membrane permeabilization and Caspase-3 activation.

-

Anti-Inflammation: Inhibition of NF-κB nuclear translocation, reducing TNF-α and IL-6/IL-1β expression.

-

Metabolic Regulation: Activation of TGR5 (bile acid receptor) improving glucose homeostasis.

Visualization: Molecular Mechanism (DOT)

Caption: Figure 1. Pleiotropic signaling cascades activated by Limonoids in vitro. Note the direct inhibition of NF-κB and mitochondrial modulation.

In Vivo Reality: The Pharmacokinetic Wall

When moving to animal models, the efficacy drops due to ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

Pharmacokinetic Profile (Rat Model)

-

Absorption: Passive diffusion is erratic. Limonin is a substrate for P-glycoprotein (P-gp) , which pumps the drug back into the intestinal lumen, significantly lowering

. -

Metabolism: Extensive First-Pass effect.

-

Phase I: CYP3A4-mediated hydroxylation.

-

Phase II: Glucuronidation (rapid elimination).

-

-

Distribution: High tissue binding, but low free plasma concentration.

Comparative Data: In Vitro vs. In Vivo

The table below highlights the concentration discrepancy.

| Parameter | In Vitro (Cell Line) | In Vivo (Rat/Mouse Plasma) | The Discrepancy |

| Effective Conc. | Plasma levels are 10-50x lower than required | ||

| Duration | Constant exposure (24-48h) | Short | Transient exposure limits efficacy. |

| Environment | DMSO (Solubilized) | Aqueous/Protein-bound | Precipitation in GI tract reduces uptake. |

Visualization: The Bioavailability Gap (DOT)

Caption: Figure 2. The "Bioavailability Wall" illustrating the loss of Limonoid concentration from oral dosing to target tissue.

Experimental Protocols

To generate reproducible data, researchers must control for solubility and metabolic stability.

Protocol A: In Vitro Cytotoxicity (Self-Validating)

Objective: Determine

-

Preparation: Dissolve Limonol in 100% DMSO to create a 100 mM stock. Store at -20°C.

-

Dilution: Prepare serial dilutions in culture media. Crucial: Final DMSO concentration must be < 0.1% to avoid vehicle toxicity.

-

Seeding: Seed 5x10³ cells/well in 96-well plates. Adhere for 24h.

-

Treatment: Add Limonol (0, 5, 10, 25, 50, 100 µM).

-

Validation Control: Use Doxorubicin (positive control) and 0.1% DMSO (vehicle control).

-

Readout: MTT or CellTiter-Glo assay at 48h.

-

Calculation: Plot dose-response curve using non-linear regression (Log(inhibitor) vs. response).

Protocol B: In Vivo Pharmacokinetics (Rat)

Objective: Assess oral bioavailability (

-

Formulation: Suspend Limonol in 0.5% CMC-Na (Carboxymethyl cellulose) or use a lipid carrier (corn oil) to maximize absorption. Note: Aqueous suspension yields very low absorption.

-

Dosing: Administer 50 mg/kg via oral gavage (PO) to SD rats (n=6).

-

Sampling: Collect blood from tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24h.

-

Processing: Centrifuge for plasma. Protein precipitation with Acetonitrile (ACN).

-

Analysis: LC-MS/MS.

-

Column: C18 Reverse Phase.

-

Mobile Phase: ACN/Water (with 0.1% Formic Acid).

-

Detection: MRM mode (transitions specific to Limonol).

-

-

Output: Calculate

,

Strategic Recommendations for Drug Development

To bridge the gap between high in vitro potency and low in vivo efficacy, the following strategies are recommended:

-

Structural Modification: Chemical reduction of Limonin to Limonol (7-hydrolimonin) improves water solubility slightly, but esterification of the hydroxyl group may further enhance lipophilicity for lymphatic transport.

-

Formulation Engineering:

-

Solid Dispersions: Use PVP-K30 to create amorphous solid dispersions, increasing dissolution rate.

-

Nano-emulsions: Encapsulate Limonoids in oil-in-water nano-emulsions to bypass P-gp efflux and enhance lymphatic uptake.

-

-

Co-administration: Combine with Piperine (bioenhancer) to inhibit hepatic glucuronidation and P-gp activity.

References

-

Limonin: A Review of Its Pharmacology, Toxicity, and Pharmacokinetics. Source: Molecules (MDPI), 2019. URL:[Link]

-

Limonin Derivatives via Hydrogenation: Structural Identification and Anti-Inflammatory Activity Evaluation. Source: Molecules (MDPI), 2022. URL:[Link]

-

Antioxidant Activity of Citrus Limonoids and Investigation of Their Virucidal Potential. Source: Antioxidants (MDPI), 2021. URL:[Link]

-

Chemical Structures and Biological Activities of Limonoids from the Genus Swietenia. Source: Molecules (NIH/PMC), 2021. URL:[Link]

-

Use of Pre and Post Harvest Low Cost Techniques to Control/Minimize Citrus Juice Bitterness (Limonol conversion). Source: Agricultural Research Journal, 2017. URL:[Link]

Sources

- 1. Limonol | CymitQuimica [cymitquimica.com]

- 2. revues.cirad.fr [revues.cirad.fr]

- 3. Chemical Structures and Biological Activities of Limonoids from the Genus Swietenia (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Telomerase Inhibitors from Natural Products and Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Citrus limon Essential Oil: Chemical Composition and Selected Biological Properties Focusing on the Antimicrobial (In Vitro, In Situ), Antibiofilm, Insecticidal Activity and Preservative Effect against Salmonella enterica Inoculated in Carrot - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Preclinical Safety and Toxicity Profile of d-Limonene

Disclaimer: The compound "Limonol" appears to be a hypothetical substance. This guide has been prepared using d-Limonene as a surrogate to demonstrate the structure and content of a comprehensive safety and toxicity profile as requested. All data and findings presented herein pertain to d-Limonene.

Abstract

d-Limonene, a naturally occurring monoterpene found in high concentrations in citrus fruit oils, is widely utilized as a flavoring agent in foods and as a fragrance in cosmetics and cleaning products.[1][2] Its expanding use in various industrial and consumer applications, including as a solvent and a potential chemotherapeutic agent, necessitates a thorough understanding of its safety and toxicity profile.[2][3] This guide provides a comprehensive overview of the preclinical safety evaluation of d-Limonene, synthesizing data from a wide range of toxicological studies. We delve into the methodologies of key in vitro and in vivo assays, examine the pharmacokinetic and toxicodynamic properties, and present a detailed analysis of its acute, sub-chronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive effects. The primary objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions regarding the safe handling and application of d-Limonene.

Introduction: The Scientific Rationale for a Comprehensive Toxicological Assessment

The regulatory and scientific imperative to characterize the safety of any chemical entity, whether a drug candidate, a food additive, or an industrial solvent, is paramount.[4][5][6] A robust preclinical safety package not only supports first-in-human trials but also informs safe handling practices and defines exposure limits.[4][6] For d-Limonene, its ubiquitous presence in consumer products and its potential therapeutic applications underscore the importance of a detailed toxicological evaluation.[2] This guide is structured to follow a logical progression, beginning with fundamental toxicity assessments and advancing to more complex, long-term studies, reflecting the standard workflow in drug development and chemical safety assessment.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is foundational to interpreting toxicological data. It explains the compound's journey through the body, its biotransformation, and its eventual elimination.

d-Limonene is rapidly absorbed from the gastrointestinal tract following oral administration in both humans and experimental animals.[1][7] Peak blood concentrations are typically observed within one to two hours.[7] Being lipophilic, it distributes to various tissues, with notable concentrations found in the liver and kidneys.[1][7]

Metabolism is extensive, primarily occurring in the liver via the cytochrome P-450 enzyme system.[8] Key metabolites include perillic acid, dihydroperillic acid, and limonene-1,2-diol and -1,8-diol.[1] These metabolites are generally more water-soluble, facilitating their excretion, which predominantly occurs via urine.[9]

Acute and Sub-Chronic Toxicity

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50), the dose at which 50% of the test animals are expected to die, is a key endpoint.

Key Findings: d-Limonene exhibits low acute toxicity via oral and dermal routes.[10]

-

Oral LD50 (Rat): 4,400 - 5,100 mg/kg[7]

-

Oral LD50 (Mouse): 5,600 - 6,600 mg/kg[7]

-

Dermal LD50 (Rabbit): >5,000 mg/kg

These high LD50 values classify d-Limonene as having low acute toxicity.[11]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

This method is favored as it uses fewer animals and relies on the observation of clear signs of toxicity rather than mortality as the endpoint.[12]

-

Animal Selection: Healthy, young adult rats of a single-sex (typically females) are used.

-

Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) based on available data. The animal is observed for up to 14 days.[12]

-

Main Study: Based on the sighting study, groups of animals are dosed in a stepwise manner at fixed dose levels (5, 50, 300, 2000 mg/kg).[12]

-

Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals.

-

Endpoint: The test determines the dose that produces evident toxicity but no mortality, which is then used for classification.

Sub-Chronic Toxicity Assessment

Repeated dose toxicity studies evaluate the effects of a substance over a longer period, typically 28 or 90 days. These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Key Findings: In 13-week studies, high doses of d-limonene resulted in decreased body weight gain and decreased activity in rats and mice. No chemical-related histopathologic lesions were observed in female rats or mice of either sex.[13] The liver has been identified as a target organ, with high doses leading to adaptive changes such as increased liver weight and enzyme activity.[10]

Genetic and Carcinogenic Toxicology

Genotoxicity

Genotoxicity assays are performed to assess a compound's potential to damage genetic material (DNA). A battery of in vitro and in vivo tests is typically required.

In Vitro Assays:

-

Ames Test (Bacterial Reverse Mutation Assay): d-Limonene tested negative in multiple strains of Salmonella typhimurium with and without metabolic activation.

-

Mouse Lymphoma Assay: Negative results were obtained, indicating no mutagenic potential in these mammalian cells.

-

Chromosomal Aberration & Sister Chromatid Exchange Assays: d-Limonene did not induce chromosomal damage in Chinese Hamster Ovary (CHO) cells.

In Vivo Assays:

-

Mammalian Spot Test & Comet Assay: Negative results were reported, showing no genotoxic effects in living organisms.

Collectively, these results indicate that d-Limonene is not genotoxic.[1][14]

Experimental Workflow: In Vitro Genotoxicity Testing

The following diagram illustrates a standard workflow for assessing the genotoxic potential of a compound.

Caption: A streamlined workflow for in vitro genotoxicity assessment.

Carcinogenicity

Long-term (typically 2-year) carcinogenicity studies in rodents are conducted to evaluate the tumor-forming potential of a substance.

Key Findings:

-

Mice and Female Rats: No evidence of carcinogenic activity was observed.[7]

-

Male Rats: An increased incidence of kidney tumors (tubular cell hyperplasia, adenomas, and adenocarcinomas) was observed.

Mechanism of Male Rat-Specific Nephrotoxicity: The kidney tumors observed in male rats are due to a species- and sex-specific mechanism involving the protein alpha-2-microglobulin (α2µ-globulin).[10][15] This protein is produced in large quantities by male rats but not by female rats, mice, or humans.[11][15] d-Limonene and its metabolite, d-limonene-1,2-epoxide, bind to α2µ-globulin, causing it to accumulate in the kidney tubules.[3] This accumulation leads to chronic cell injury, regenerative cell proliferation, and ultimately, tumor formation.[15]

Because humans do not produce α2µ-globulin, this carcinogenic effect is not considered relevant to human health.[10][16][15] The International Agency for Research on Cancer (IARC) has classified d-limonene as Group 3: "Not classifiable as to its carcinogenicity to humans."[17]

Signaling Pathway: Male Rat α2µ-Globulin Nephropathy

Caption: Mechanism of d-Limonene-induced renal tumors in male rats.

Reproductive and Developmental Toxicity

These studies investigate the potential for a substance to interfere with reproductive capabilities or to cause harm to a developing fetus.

Key Findings:

-

d-Limonene is not considered a reproductive or developmental toxicant.[17]

-

In studies with rats, mice, and rabbits, developmental effects such as delayed ossification and decreased fetal body weight were only observed at very high doses that also caused significant maternal toxicity (e.g., weight loss, mortality).[10]

-

No treatment-related effects on offspring were reported in the absence of maternal toxicity. The NOAEL for both maternal and developmental toxicity in rats was determined to be 250 mg/kg/day.[17]

Other Toxicological Endpoints

Skin and Eye Irritation/Sensitization

-

Irritation: d-Limonene is a skin and eye irritant in its undiluted form.[10]

-